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molecular formula C16H16ClNO5S B8401807 N-(5-acetyl-2-chloro-phenyl)-3,4-dimethoxy-benzenesulfonamide

N-(5-acetyl-2-chloro-phenyl)-3,4-dimethoxy-benzenesulfonamide

Cat. No. B8401807
M. Wt: 369.8 g/mol
InChI Key: MJUBTBIOQBFAGY-UHFFFAOYSA-N
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Patent
US08003654B2

Procedure details

A solution of N-[2-chloro-5-(1-hydroxy-ethyl)-phenyl]-3,4-dimethoxy-benzenesulfonamide (1.85 g, 5 mmol) in DCM/THF (1:1, 10 mL) was treated with MnO2 (10.8 g, 25 eq). The mixture was stirred at RT for 7 h, filtered over Celite and concentrated. The residue was purified by chromatography on SiO2 (hex/EA 1:1). The product was recovered as a colourless foam (1.58 g, 86%).
Name
N-[2-chloro-5-(1-hydroxy-ethyl)-phenyl]-3,4-dimethoxy-benzenesulfonamide
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
DCM THF
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][C:3]=1[NH:11][S:12]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=1)(=[O:14])=[O:13]>C(Cl)Cl.C1COCC1.O=[Mn]=O>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([NH:11][S:12]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=2)(=[O:14])=[O:13])[CH:4]=1)(=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
N-[2-chloro-5-(1-hydroxy-ethyl)-phenyl]-3,4-dimethoxy-benzenesulfonamide
Quantity
1.85 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC
Name
DCM THF
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl.C1CCOC1
Name
Quantity
10.8 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on SiO2 (hex/EA 1:1)
CUSTOM
Type
CUSTOM
Details
The product was recovered as a colourless foam (1.58 g, 86%)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C(C)(=O)C=1C=CC(=C(C1)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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